Superior Antagonism of α3β4 nAChR vs. Varenicline and Cytisine
2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide demonstrates markedly higher potency as an antagonist at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype compared to the clinically used smoking cessation agents varenicline and cytisine. In a functional assay, the target compound inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This represents a >100-fold increase in potency over varenicline and a >10-fold increase over the most potent range reported for cytisine [2].
| Evidence Dimension | Antagonist potency at human α3β4 nAChR (functional assay) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Varenicline: IC50 = 250 nM; Cytisine: IC50 = 2-200 nM |
| Quantified Difference | 138.9-fold more potent than varenicline; ≥1.1-fold more potent than the lowest reported cytisine IC50 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells (target compound); Reported literature values from functional and binding assays (comparators) |
Why This Matters
This substantial gain in potency at α3β4 nAChR, a subtype implicated in nicotine dependence and withdrawal, provides a superior pharmacological tool for mechanistic studies in addiction research where high target engagement is critical.
- [1] EcoDrugPlus Database. Compound ID: 2126094. View Source
- [2] Capelli et al., 2011; Marks et al., 2010; Papke et al., 2011. Cytisine nAChR activity range. As cited in J Neurosci. View Source
